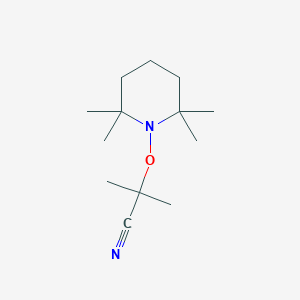
2-Methyl-2-(2,2,6,6-tetramethylpiperidin-1-yloxy)propionitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-(2,2,6,6-tetramethylpiperidin-1-yloxy)propionitrile is an organic compound that belongs to the class of hindered amines. It is characterized by the presence of a piperidine ring with four methyl groups, making it sterically hindered. This compound is known for its stability and is used in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2,2,6,6-tetramethylpiperidin-1-yloxy)propionitrile typically involves the reaction of 2,2,6,6-tetramethylpiperidine with a suitable nitrile compound. One common method is the conjugate addition of ammonia to phorone, followed by a Wolff-Kishner reduction to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of metal oxide catalysts to facilitate the dehydration of tetraalkylpyridines. The reaction is conducted at elevated temperatures, typically above 150°C, to ensure efficient conversion .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-(2,2,6,6-tetramethylpiperidin-1-yloxy)propionitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of oxidizing agents such as oxone.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, especially due to the presence of the nitrile group.
Common Reagents and Conditions
Oxidation: Oxone is commonly used as an oxidant.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: The major products are often oximes or nitrile oxides.
Reduction: The primary products are amines.
Substitution: The products depend on the nucleophile used, often resulting in substituted amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-(2,2,6,6-tetramethylpiperidin-1-yloxy)propionitrile has several applications in scientific research:
Biology: The compound is studied for its potential use in biological systems as a stabilizing agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-(2,2,6,6-tetramethylpiperidin-1-yloxy)propionitrile involves its ability to stabilize free radicals. The sterically hindered piperidine ring prevents the compound from reacting readily with other molecules, allowing it to act as a stabilizer. This property is particularly useful in preventing the degradation of polymers and other materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A similar compound with a piperidine ring but without the nitrile group.
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A stable free radical used in oxidation reactions.
N,N-Diisopropylethylamine: Another hindered amine used as a non-nucleophilic base.
Uniqueness
2-Methyl-2-(2,2,6,6-tetramethylpiperidin-1-yloxy)propionitrile is unique due to the presence of both the nitrile group and the sterically hindered piperidine ring. This combination imparts significant stability and reactivity, making it valuable in various chemical and industrial applications .
Eigenschaften
CAS-Nummer |
71983-04-5 |
|---|---|
Molekularformel |
C13H24N2O |
Molekulargewicht |
224.34 g/mol |
IUPAC-Name |
2-methyl-2-(2,2,6,6-tetramethylpiperidin-1-yl)oxypropanenitrile |
InChI |
InChI=1S/C13H24N2O/c1-11(2)8-7-9-12(3,4)15(11)16-13(5,6)10-14/h7-9H2,1-6H3 |
InChI-Schlüssel |
IZMUYZWVFCIQJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(N1OC(C)(C)C#N)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


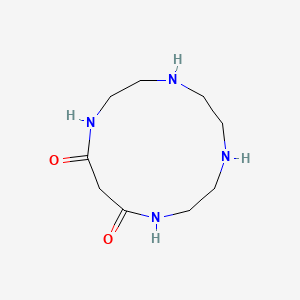

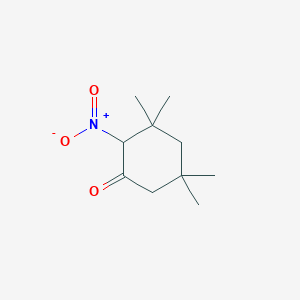
![2-Amino-3-[(4-methoxyphenyl)methylsulfinyl]propanoic acid](/img/structure/B14458187.png)
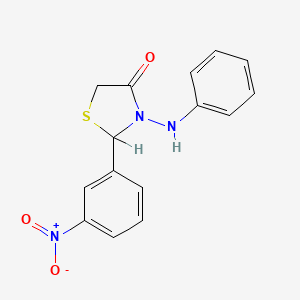
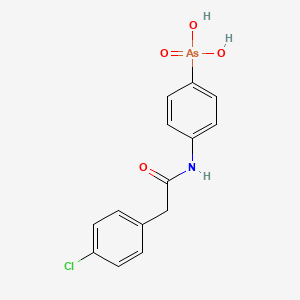
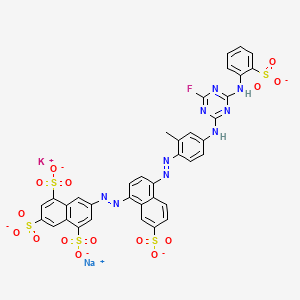
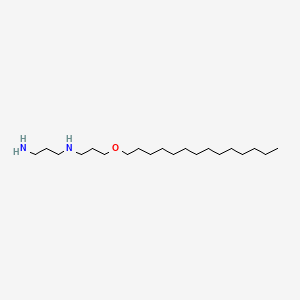
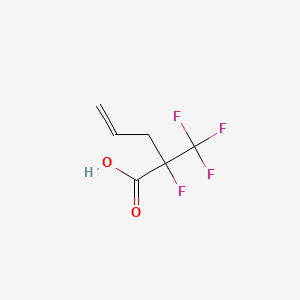
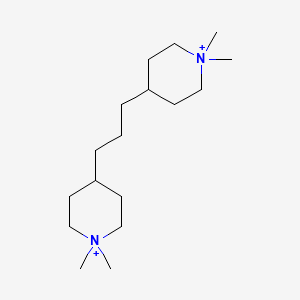
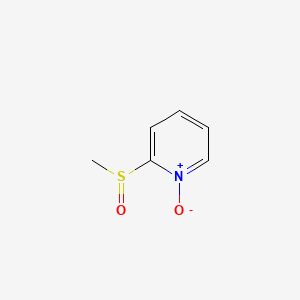
![Methanone, [4-(1-methylpropyl)phenyl]phenyl-](/img/structure/B14458237.png)
![barium(2+);3-chloro-4-ethyl-5-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B14458242.png)
![Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl-](/img/structure/B14458243.png)
